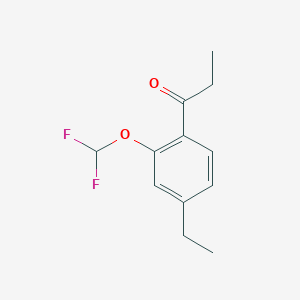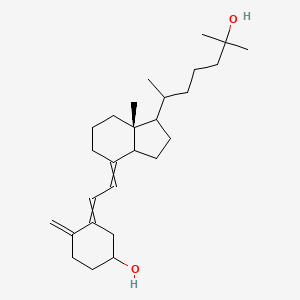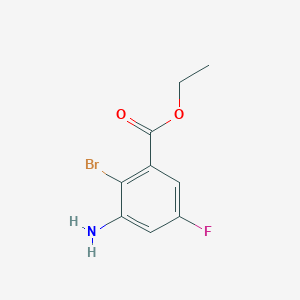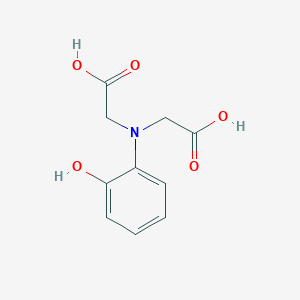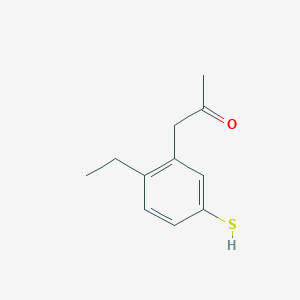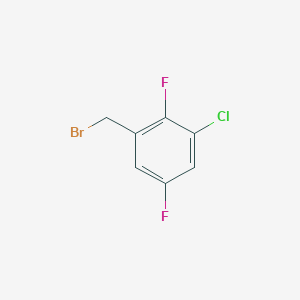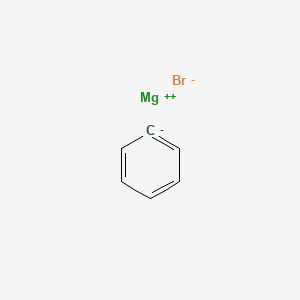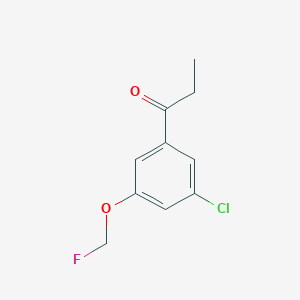
Stannane, tributyl-1H-inden-1-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, tributyl-1H-inden-1-yl- is an organotin compound that has gained attention in the field of synthetic organic chemistry. This compound is characterized by the presence of a tin atom bonded to three butyl groups and an indenyl group. Organotin compounds are known for their versatility and reactivity, making them valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, tributyl-1H-inden-1-yl- typically involves the reaction of tributylstannyl chloride with 1H-indene in the presence of a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product. The general reaction scheme is as follows:
Bu3SnCl+C9H8→Bu3SnC9H7+HCl
Industrial Production Methods
Industrial production of stannane, tributyl-1H-inden-1-yl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Stannane, tributyl-1H-inden-1-yl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The indenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield stannic oxides, while substitution reactions can produce various functionalized stannanes.
Scientific Research Applications
Stannane, tributyl-1H-inden-1-yl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including stannane, tributyl-1H-inden-1-yl-, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of organotin compounds in treating various diseases.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of stannane, tributyl-1H-inden-1-yl- involves the interaction of the tin atom with various molecular targets. The tin atom can form covalent bonds with other atoms, facilitating the formation of new chemical bonds. The indenyl group can also participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Known for its use in radical reactions and as a reducing agent.
Triphenyltin chloride: Used in the synthesis of organotin compounds and as a catalyst.
Tributylstannyl chloride: A precursor in the synthesis of various organotin compounds.
Uniqueness
Stannane, tributyl-1H-inden-1-yl- is unique due to the presence of the indenyl group, which imparts distinct reactivity and selectivity compared to other organotin compounds. The combination of the indenyl group with the tributyltin moiety enhances its utility in specific synthetic applications.
Properties
CAS No. |
102456-48-4 |
|---|---|
Molecular Formula |
C21H34Sn |
Molecular Weight |
405.2 g/mol |
IUPAC Name |
tributyl(1H-inden-1-yl)stannane |
InChI |
InChI=1S/C9H7.3C4H9.Sn/c1-2-5-9-7-3-6-8(9)4-1;3*1-3-4-2;/h1-7H;3*1,3-4H2,2H3; |
InChI Key |
YQSRHAVPDHWBLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1C=CC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


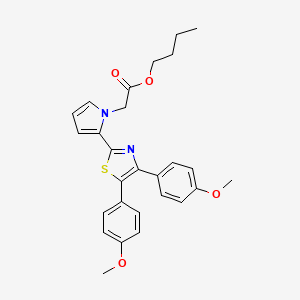
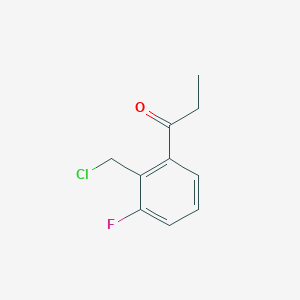
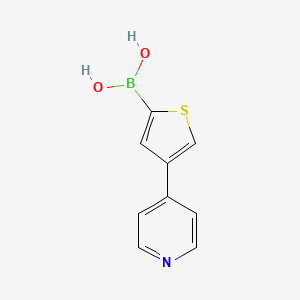
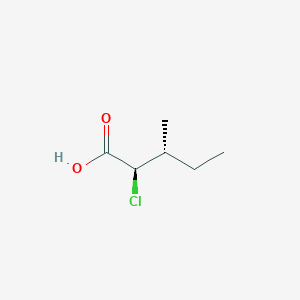
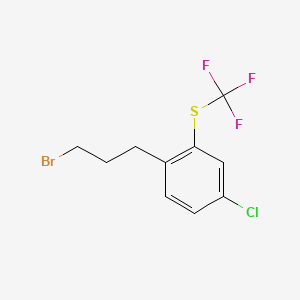
![(1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid](/img/structure/B14068471.png)
